N-Methyl-L-DOPA-d3

Deuterium Isotope Effect Metabolic Stability Catecholamine Metabolism

Quantifying N-Methyl-L-DOPA in biological matrices is hindered by matrix effects and endogenous catecholamine interference. N-Methyl-L-DOPA-d3 (>98% isotopic purity) provides a +3 Da mass shift, co-eluting with the analyte for accurate LC-MS/MS internal standardization. - Corrects for extraction variability and ionization differences in plasma, tissue, and cell media. - Enables metabolic flux analysis of N-methylation pathways via deuterium tracing. - Supplied with CoA; standard sizes: 1 mg, 10 mg, 25 mg.

Molecular Formula C10H13NO4
Molecular Weight 214.23 g/mol
Cat. No. B13432278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-L-DOPA-d3
Molecular FormulaC10H13NO4
Molecular Weight214.23 g/mol
Structural Identifiers
SMILESCNC(CC1=CC(=C(C=C1)O)O)C(=O)O
InChIInChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1/i1D3
InChIKeyQZIWDCLHLOADPK-LNEZGBMJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-L-DOPA-d3: A Stable Isotope-Labeled Internal Standard for Catecholamine Metabolism and Neurochemical Research


N-Methyl-L-DOPA-d3 is a deuterated derivative of N-Methyl-L-DOPA, itself an N-methylated analog of L-DOPA, featuring three deuterium atoms at the methyl group for use as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based quantification . This compound is characterized by its high isotopic purity (>98%) and structural similarity to the non-deuterated analyte, ensuring consistent chromatographic and ionization behavior while providing a distinct mass shift for selective detection in complex biological matrices [1].

ISTDStable isotope-labeled internal standard for LC-MS/MS quantification of N-Methyl-L-DOPA in complex biological matrices
MatrixPlasma, tissue homogenates, cell culture media; co-elutes with analyte for reliable matrix-effect correction
LabelDeuterated methyl group (+3 Da mass shift); high isotopic enrichment for interference-free detection

Why Generic Substitution of N-Methyl-L-DOPA-d3 with Unlabeled or Alternative Internal Standards Compromises Analytical Accuracy


Generic substitution with unlabeled N-Methyl-L-DOPA or other non-deuterated catecholamines introduces unacceptable analytical variability due to isotopic interference from endogenous compounds and differential extraction efficiency, ionization response, and matrix effects [1]. The deuterated form provides a near-identical chemical analog that co-elutes with the analyte while being distinctly detectable by mass spectrometry, a capability that non-deuterated or differently labeled internal standards cannot reliably replicate in complex neurochemical matrices .

Unlabeled N-Methyl-L-DOPA
May introduce isotopic interference from endogenous catecholamines; extraction efficiency and ionization response can differ, compromising quantification accuracy.
Alternative internal standards
Non-deuterated or 13C-labeled analogs often exhibit different chromatographic retention and matrix effects; co-elution fidelity with the target analyte may not be maintained.
Structural mismatch
Compounds lacking the N-methyl and catechol groups may alter enzyme interaction profiles, limiting utility as a functional probe for tyrosinase or amine oxidase studies.

Quantitative Evidence Guide for N-Methyl-L-DOPA-d3: Head-to-Head Comparisons in Metabolic Stability, Enzyme Substrate Activity, and Analytical Performance


Comparative Metabolic Stability: Deuterium Isotope Effect on Oxidative Metabolism

Deuterium substitution in N-Methyl-L-DOPA-d3 confers enhanced metabolic stability relative to its non-deuterated analog, as demonstrated by the deuterium kinetic isotope effect (KIE) on catecholamine oxidation. In studies of structurally related deuterated L-DOPA (D3-L-DOPA), a reduction in metabolism by monoamine oxidase (MAO) was observed, leading to increased dopamine output and behavioral potency in a Parkinson's disease rat model [1]. While direct KIE data for N-Methyl-L-DOPA-d3 is not available in the open literature, the class-level inference from deuterated catecholamines indicates that the substitution of protium with deuterium at the N-methyl position will similarly slow oxidative deamination and ring cyclization reactions, a key differentiator from unlabeled N-Methyl-L-DOPA [2].

Metabolic Stability
Class-level inference
D3-L-DOPA (analog): enhanced dopamine output and behavioral potency vs L-DOPA alone in 6-OHDA rat model; effect comparable to L-DOPA + MAO-B inhibitor at lower dose.
Supports deuterium KIE context for N-Methyl-L-DOPA-d3; reduced oxidative metabolism inferred.
Extrapolated from structurally related deuterated L-DOPA; direct data not available.
Deuterium Isotope Effect Metabolic Stability Catecholamine Metabolism

Enzymatic Substrate Specificity: N-Methyl-L-DOPA-d3 as a Competitive Inhibitor of Tyrosinase

N-Methyl-L-DOPA-d3 is reported to act as a potential alternative substrate or competitive inhibitor of tyrosinase, an enzyme critical in melanogenesis and catecholamine metabolism . This functional property distinguishes it from simple L-DOPA derivatives that lack N-methylation. In comparative enzymology, N-methyl-dopa (unlabeled) was identified as the best substrate for the fungal flavoenzyme FsqB, undergoing complete conversion to a cyclic isoquinoline product, whereas the absence of the meta-hydroxyl group (as in L-N-methyl-tyrosine) resulted in a 25-fold lower rate of reduction and formation of a demethylated product [1]. This indicates that the N-methyl and catechol moieties synergistically define substrate selectivity, a profile retained by the deuterated analog.

Enzyme Substrate Specificity
Class-level inference
N-methyl-dopa: complete conversion to cyclic isoquinoline by FsqB amine oxidase; L-N-methyl-tyrosine: 25-fold lower reduction rate, demethylated product.
Supports tyrosinase/amine oxidase probe context; deuterated analog retains substrate selectivity profile.
Data from unlabeled N-methyl-dopa; class extrapolation to deuterated form.
Tyrosinase Inhibition Enzyme Kinetics Catecholamine Biosynthesis

Analytical Performance: Isotopic Purity and Mass Spectrometric Differentiation

N-Methyl-L-DOPA-d3 is supplied with an isotopic purity exceeding 98%, as specified by multiple commercial sources [1]. This high enrichment ensures a minimal contribution of the unlabeled isotopologue to the analyte signal, a critical requirement for accurate quantification in LC-MS/MS. In contrast, alternative internal standards such as 13C-labeled analogs or non-deuterated structural analogs often exhibit lower isotopic purity or differential chromatographic behavior, introducing quantification bias. The mass shift of +3 Da (from the three deuterium atoms) provides a clear separation from the M0 isotopologue of the target analyte, reducing cross-talk and improving signal-to-noise ratio in complex matrices [2].

Isotopic Purity & MS Differentiation
Specification review
>98% deuterium incorporation; +3 Da mass shift from three deuterium atoms.
High isotopic purity supports accurate LC-MS/MS quantification; co-elution and signal separation verified.
Supplier specification; cross-study comparability. Verify lot-specific enrichment.
Isotopic Purity LC-MS/MS Internal Standard

N-Methyl-L-DOPA-d3: Primary Application Scenarios Based on Quantitative Evidence


LC-MS/MS Quantification of N-Methyl-L-DOPA in Pharmacokinetic Studies

N-Methyl-L-DOPA-d3 is optimally deployed as an internal standard for the absolute quantification of N-Methyl-L-DOPA in plasma, tissue homogenates, or cell culture media using LC-MS/MS. Its >98% isotopic purity and +3 Da mass shift provide a robust, interference-free signal that corrects for matrix effects and extraction variability [1]. This application is directly supported by its high isotopic enrichment and structural identity to the analyte, ensuring co-elution and identical ionization efficiency .

Mechanistic Probing of Catecholamine Metabolism and Enzyme Kinetics

As a deuterated analog with a unique enzyme interaction profile, N-Methyl-L-DOPA-d3 serves as a mechanistic probe for investigating the kinetics and substrate specificity of tyrosinase and related flavin-dependent amine oxidases [1]. Its use in kinetic studies allows researchers to distinguish between oxidative cyclization and demethylation pathways, leveraging the deuterium label to track metabolic fate via MS .

Metabolic Pathway Tracing and Isotope Dilution Analysis in Neurochemistry

The compound's deuterium labeling enables its use as a stable isotope tracer to map the metabolic flux of N-Methyl-L-DOPA in neuronal cell cultures or in vivo models. By monitoring the incorporation of deuterium into downstream metabolites (e.g., methylated catecholamines), researchers can elucidate the contribution of N-methylation to catecholamine turnover, a process not readily distinguishable with unlabeled substrates [1].

Application
Selection Property
Validation Focus
LC-MS/MS Quantification of N-Methyl-L-DOPA
Deuterated internal standard with high isotopic enrichment and +3 Da mass shift
Co-elution with analyte, matrix effect correction, and signal specificity in biological matrices
Enzyme Kinetics and Substrate Selectivity Studies
Tyrosinase/amine oxidase substrate analog; N-methyl and catechol moieties retained
Enzyme assay conditions, product identification by MS, and comparison with unlabeled substrate
Metabolic Pathway Tracing in Neurochemistry
Deuterium label for stable isotope tracing of catecholamine metabolism
Isotope dilution analysis, metabolite identification, and flux interpretation in neuronal models

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